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Compound of Interest

2,2-Bis(3-
Compound Name:
aminophenyl)hexafluoropropane

Cat. No. B1268579

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile
chemical intermediate, 2,2-Bis(3-aminophenyl)hexafluoropropane. Known for its role in the
synthesis of high-performance polymers such as polyimides, a thorough understanding of its
spectral characteristics is crucial for quality control, reaction monitoring, and structural
elucidation. This document compiles available Nuclear Magnetic Resonance (NMR) and
Fourier-Transform Infrared (FTIR) spectroscopic data, presents detailed experimental protocols
for acquiring such data, and offers visualizations to aid in the interpretation of the molecular
structure and its spectroscopic correlations.

Molecular Structure and Properties

2,2-Bis(3-aminophenyl)hexafluoropropane, with the CAS number 47250-53-3, is an
aromatic diamine characterized by two aminophenyl groups linked by a
hexafluoroisopropylidene bridge.[1] This unique structure, particularly the electron-withdrawing
hexafluoroisopropylidene group, imparts desirable properties to the polymers derived from it,
including enhanced thermal stability, chemical resistance, and solubility.

Chemical Structure:
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e |[UPAC Name: 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dianiline
e Molecular Formula: CisH12FeN2

e Molecular Weight: 334.26 g/mol

Spectroscopic Data

While comprehensive, publicly available peak-listed data is often found within specialized
spectral databases, this section summarizes the expected spectroscopic behavior of 2,2-Bis(3-
aminophenyl)hexafluoropropane and provides links to accessible spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 2,2-Bis(3-
aminophenyl)hexafluoropropane by providing information on the hydrogen (*H), carbon (13C),
and fluorine (*°F) environments within the molecule.

IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the amine protons. The chemical shifts and coupling patterns of the aromatic
protons are influenced by the positions of the amino and the hexafluoroisopropylidene groups
on the phenyl rings.

13C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
Key signals will correspond to the carbons of the phenyl rings, the quaternary carbon of the
isopropylidene group, and the carbons of the trifluoromethyl groups.

19F NMR: The fluorine NMR spectrum is expected to show a single signal for the six equivalent
fluorine atoms of the two trifluoromethyl groups.

Table 1: Summary of Expected NMR Data
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Expected Chemical Shift

Nucleus Key Features
Range (ppm)
) Complex multiplets for
6.0 - 7.5 (Aromatic), 3.0 - 5.0 ) )
H ) aromatic protons, broad singlet
(Amine) )
for amine protons.
Signals for substituted and
] unsubstituted aromatic
110 - 150 (Aromatic), 60 - 70 o
carbons, a characteristic
13C (Quaternary C), 120 - 130 )
(CF3) quaternary carbon signal, and
3
a quartet for the CFs carbons
due to C-F coupling.
A singlet corresponding to the
19F -60 to -75

six equivalent fluorine atoms.

Note: Specific chemical shifts are dependent on the solvent and the spectrometer frequency

used.

Spectra for 2,2-Bis(3-aminophenyl)hexafluoropropane can be viewed on platforms such as

PubChem, which aggregates data from various sources.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The
spectrum of 2,2-Bis(3-aminophenyl)hexafluoropropane will exhibit characteristic absorption
bands for the amine N-H bonds, aromatic C-H and C=C bonds, and the strong C-F bonds of

the hexafluoroisopropylidene group.

Table 2: Key FTIR Absorption Bands
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Wavenumber (cm~?) Vibration Functional Group

3400 - 3500 N-H stretch Primary Amine (-NHz2)

3000 - 3100 C-H stretch Aromatic C-H

1600 - 1620 N-H bend Primary Amine (-NHz)

1450 - 1600 C=C stretch Aromatic Ring

1100 - 1350 C-F stretch Trifluoromethyl (-CFs3)

800 - 900 C-H bend Aromatic C-H (out-of-plane)

Experimental Protocols

The following are detailed, representative methodologies for acquiring NMR and FTIR spectra
of 2,2-Bis(3-aminophenyl)hexafluoropropane.

NMR Spectroscopy Protocol

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 2,2-Bis(3-
aminophenyl)hexafluoropropane.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform
(CDCIs), Deuterated Dimethyl Sulfoxide (DMSO-de)) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

o Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if
guantitative analysis or precise chemical shift referencing is required.

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

o Pulse Program: Standard single-pulse sequence.
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o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on the sample concentration.

o Spectral Width: A range covering 0-10 ppm is typically sufficient.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or corresponding frequency for the *H field strength.

[e]

Pulse Program: Standard proton-decoupled pulse sequence.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

o Spectral Width: A range covering 0-200 ppm.

 Instrument Parameters (*°*F NMR):

o Spectrometer: Corresponding frequency for the tH field strength.

o Pulse Program: Standard single-pulse sequence, often without proton decoupling.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64.

o Spectral Width: A range appropriate for fluorinated organic compounds (e.g., -50 to -100
ppm).

» Data Processing:
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o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase correct the spectrum.
o Perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0 ppm).

o Integrate the signals in the *H NMR spectrum.

[e]

Identify and list the peak positions (chemical shifts) for all spectra.

FTIR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2,2-Bis(3-aminophenyl)hexafluoropropane with
approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an
agate mortar and pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet-pressing die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e |nstrument Parameters:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~—1.

[e]

o

Number of Scans: 16-32.

[¢]

Background: Collect a background spectrum of the empty sample compartment or a blank
KBr pellet.
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» Data Acquisition and Processing:

o

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[¢]

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

[e]

spectrum to generate the absorbance or transmittance spectrum.

[¢]

Identify and label the wavenumbers of the significant absorption bands.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the
spectroscopic analysis of 2,2-Bis(3-aminophenyl)hexafluoropropane.
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Caption: Molecular structure and corresponding spectroscopic correlations.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Bis(3-
aminophenyl)hexafluoropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1268579#spectroscopic-data-nmr-ftir-of-
2-2-bis-3-aminophenyl-hexafluoropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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